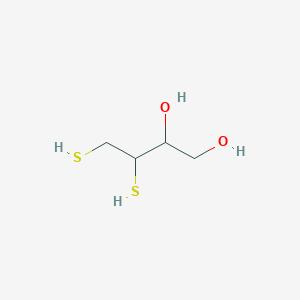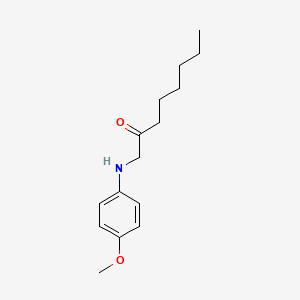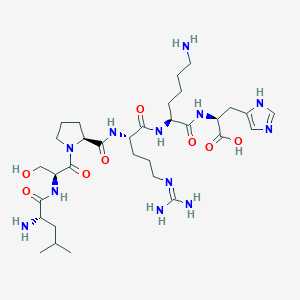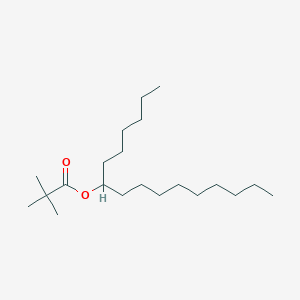
1,2-Butanediol, 3,4-dimercapto-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Butanediol, 3,4-dimercapto- is an organosulfur compound with the molecular formula C4H10O2S2. It is a colorless compound classified as a dithiol and a diol. This compound is known for its reducing properties and is commonly used in various chemical and biological applications.
Méthodes De Préparation
1,2-Butanediol, 3,4-dimercapto- can be synthesized through several methods. One common synthetic route involves the reduction of disulfides to thiols. The compound can be prepared by reacting 2,3-butanediol with hydrogen sulfide in the presence of a catalyst. Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .
Analyse Des Réactions Chimiques
1,2-Butanediol, 3,4-dimercapto- undergoes various chemical reactions, including:
Reduction: It acts as a reducing agent, reducing disulfide bonds to thiols.
Oxidation: The compound can be oxidized to form disulfides.
Substitution: It can participate in substitution reactions where the thiol groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen sulfide, oxidizing agents like hydrogen peroxide, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1,2-Butanediol, 3,4-dimercapto- has numerous scientific research applications:
Chemistry: It is used as a reducing agent in various chemical reactions, particularly in the reduction of disulfide bonds.
Biology: The compound is employed in the study of protein folding and stability, as it can reduce disulfide bonds in proteins.
Medicine: It is used in the preparation of pharmaceuticals and as a reagent in biochemical assays.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Butanediol, 3,4-dimercapto- involves its ability to act as a reducing agent. The compound reduces disulfide bonds to thiols through thiol-disulfide exchange reactions. This process involves the formation of a stable six-membered ring with an internal disulfide bond, which is then reduced to form the thiol groups. The molecular targets and pathways involved include various enzymes and proteins that contain disulfide bonds .
Comparaison Avec Des Composés Similaires
1,2-Butanediol, 3,4-dimercapto- is similar to other dithiols and diols, such as dithiothreitol and dithioerythritol. it has unique properties that make it particularly useful in specific applications:
Dithioerythritol: An epimer of dithiothreitol, it has similar reducing properties but different physical and chemical characteristics.
These compounds share similar reducing capabilities but differ in their molecular structures and specific applications .
Propriétés
Numéro CAS |
796963-81-0 |
|---|---|
Formule moléculaire |
C4H10O2S2 |
Poids moléculaire |
154.3 g/mol |
Nom IUPAC |
3,4-bis(sulfanyl)butane-1,2-diol |
InChI |
InChI=1S/C4H10O2S2/c5-1-3(6)4(8)2-7/h3-8H,1-2H2 |
Clé InChI |
LHOLVWOLWSNGKW-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(CS)S)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide](/img/structure/B14204935.png)

![Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]-](/img/structure/B14204955.png)
![N-[1-(3-Nitropyridin-2-yl)piperidin-4-yl]-3-phenylprop-2-ynamide](/img/structure/B14204958.png)
![4-Chloro-5-[(2-hydroxyethyl)amino]-N-phenylfuran-2-carboxamide](/img/structure/B14204961.png)
![2-Methyl-N-{6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl}propanamide](/img/structure/B14204962.png)


![Benzoic acid, 3-[(3R,4S)-3-methyl-1-[(1R,3S)-3-(1-methylethyl)-3-[[6-(trifluoromethyl)-2H-1,3-benzoxazin-3(4H)-yl]carbonyl]cyclopentyl]-4-piperidinyl]-](/img/structure/B14204968.png)

![1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14204972.png)
![N-Butyl-2-(6,8-dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-N-phenylacetamide](/img/structure/B14204983.png)
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole](/img/structure/B14204986.png)

